![molecular formula C17H18N4O2 B2561608 N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide CAS No. 1645551-54-7](/img/structure/B2561608.png)
N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide” is a chemical compound. Its linear formula is C22H18N2O2 . It’s part of the N-cyanoacetamides class, which are considered important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of N-cyanoacetamides, like our compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
N-cyanoacetamides are utilized extensively as reactants. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación
Electrochemical Behavior
Research by David et al. (1995) explored the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivatives in a protic medium. These compounds exhibit interesting electrochemical reduction and oxidation processes that might be relevant for understanding similar cyano- and methoxy-substituted compounds (David, Hurvois, Tallec, & Toupet, 1995).
Heterocyclic Chemistry
In the field of heterocyclic chemistry, studies by Quiroga et al. (1999) and others have synthesized and characterized compounds with pyrazolo[3,4-b]pyridine and pyridine derivatives. These compounds are investigated for their structural properties and potential as building blocks for more complex chemical entities, hinting at synthetic strategies that might be applied to N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Biological Activities
Studies on similar compounds have also delved into their biological activities. For instance, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their cytotoxicity against Ehrlich Ascites Carcinoma cells, providing a basis for exploring the therapeutic potential of related compounds (Hassan, Hafez, & Osman, 2014).
Computational QSAR Analysis
The use of computational QSAR analysis in toxicological evaluation by Coleman et al. (2003) provides an example of how similar compounds can be analyzed for their toxicity and potential therapeutic applications. This approach could be applicable to the study of N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide to predict its biological activities and safety profile (Coleman, Tims, & Rathbone, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-21(2)12-8-9-19-14(10-12)17(22)20-15(11-18)13-6-4-5-7-16(13)23-3/h4-10,15H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZIZLMNNLDJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C(=O)NC(C#N)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

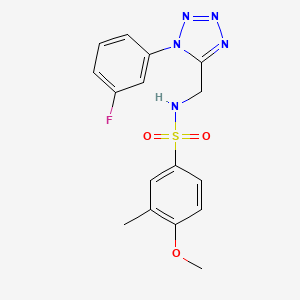
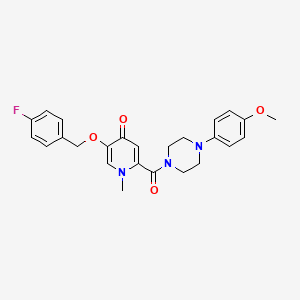
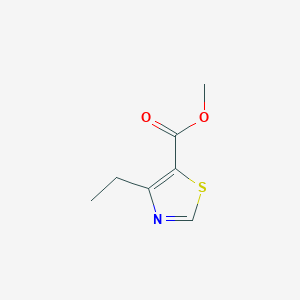
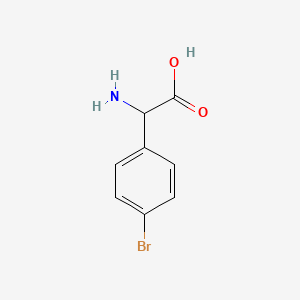
![6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561530.png)
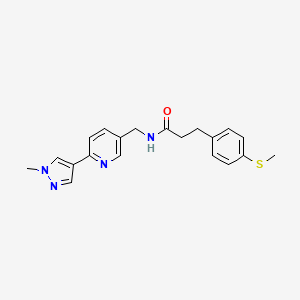
![ethyl 4-({[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2561533.png)
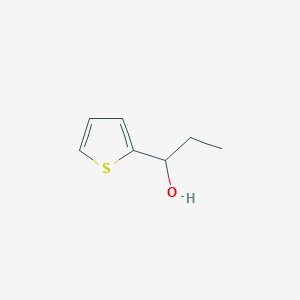
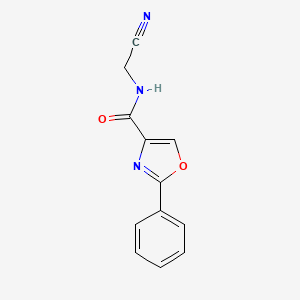
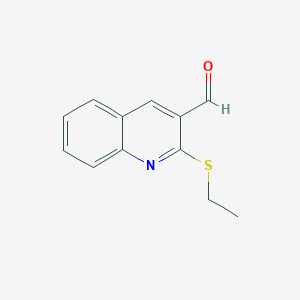
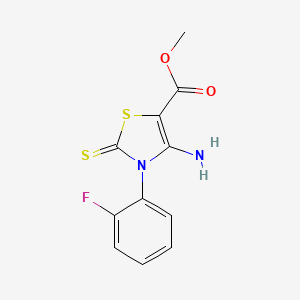
![potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate](/img/structure/B2561543.png)
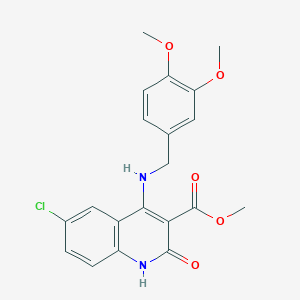
![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2561548.png)